Cas no 885280-01-3 (4-Thiazolemethanamine,2-(3,4-dimethylphenyl)-)

4-Thiazolemethanamine, 2-(3,4-dimethylphenyl)-, is a specialized thiazole derivative with a substituted phenyl ring at the 2-position. This compound is of interest in organic synthesis and medicinal chemistry due to its structural features, which include a reactive primary amine group and a thiazole core. The presence of the 3,4-dimethylphenyl moiety enhances its potential for applications in ligand design and as a building block for pharmacologically active molecules. Its well-defined structure allows for precise modifications, making it valuable in the development of novel heterocyclic compounds. The compound is typically characterized by high purity and stability under standard conditions.
4-Thiazolemethanamine,2-(3,4-dimethylphenyl)- structure
885280-01-3 structure
Product Name:4-Thiazolemethanamine,2-(3,4-dimethylphenyl)-
CAS No:885280-01-3
MF:C12H14N2S
MW:218.317961215973
CID:711706
PubChem ID:57355268
Update Time:2025-06-08

4-Thiazolemethanamine,2-(3,4-dimethylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazolemethanamine,2-(3,4-dimethylphenyl)-
    • [2-(3,4-dimethylphenyl)-1,3-thiazol-4-yl]methanamine
    • [2-(3,4-DIMETHYL-PHENYL)THIAZOL-4-YL]METHYLAMINE
    • C-[2-(3,4-DIMETHYL-PHENYL)-THIAZOL-4-YL]-METHYLAMINE
    • AKOS010532775
    • DTXSID60723006
    • 1-[2-(3,4-Dimethylphenyl)-1,3-thiazol-4-yl]methanamine
    • 885280-01-3
    • (2-(3,4-DIMETHYLPHENYL)THIAZOL-4-YL)METHANAMINE
    • AB27106
    • FT-0768200
    • Inchi: 1S/C12H14N2S/c1-8-3-4-10(5-9(8)2)12-14-11(6-13)7-15-12/h3-5,7H,6,13H2,1-2H3
    • InChI Key: FDGXKFOVOQHTMX-UHFFFAOYSA-N
    • SMILES: S1C=C(CN)N=C1C1C=CC(C)=C(C)C=1

Computed Properties

  • Exact Mass: 218.08800
  • Monoisotopic Mass: 218.08776963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.2
  • Topological Polar Surface Area: 67.2Ų

Experimental Properties

  • PSA: 67.15000
  • LogP: 3.58590

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Additional information on 4-Thiazolemethanamine,2-(3,4-dimethylphenyl)-

4-Thiazolemethanamine, 2-(3,4-Dimethylphenyl)- (CAS No. 885280-01-3): A Comprehensive Overview

4-Thiazolemethanamine, 2-(3,4-dimethylphenyl)- (CAS No. 885280-01-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of thiazoles, which are known for their diverse biological activities and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and recent advancements in the study of this compound.

Chemical Structure and Properties

The chemical structure of 4-thiazolemethanamine, 2-(3,4-dimethylphenyl)- is characterized by a thiazole ring attached to a substituted phenyl group. The thiazole ring is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom. The presence of the dimethylphenyl group imparts unique chemical and physical properties to the molecule. This compound has a molecular formula of C11H14N2S and a molecular weight of approximately 206.30 g/mol.

The physical properties of 4-thiazolemethanamine, 2-(3,4-dimethylphenyl)- include its solubility in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). It is relatively stable under standard laboratory conditions but may require protection from light and moisture to maintain its integrity over extended periods.

Synthesis Methods

The synthesis of 4-thiazolemethanamine, 2-(3,4-dimethylphenyl)- can be achieved through various routes, each with its own advantages and limitations. One common method involves the reaction of 2-(3,4-dimethylphenyl)thiazole with an appropriate amine source under suitable conditions. For example, the reaction of 2-(3,4-dimethylphenyl)thiazole with ammonia or a primary amine in the presence of a base can yield the desired product.

An alternative approach involves the use of a Mannich reaction followed by cyclization to form the thiazole ring. This method typically involves the condensation of an aldehyde or ketone with an amine and a thiocyanate salt, followed by intramolecular cyclization to form the thiazole ring. The choice of synthesis method depends on factors such as yield, purity, and scalability for industrial applications.

Biological Properties and Applications

4-Thiazolemethanamine, 2-(3,4-dimethylphenyl)- has been extensively studied for its potential biological activities and therapeutic applications. Research has shown that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are attributed to its ability to modulate various signaling pathways involved in inflammation and pain perception.

In addition to its anti-inflammatory properties, 4-thiazolemethanamine, 2-(3,4-dimethylphenyl)- has demonstrated promising activity as an antioxidant. Studies have shown that it can effectively scavenge reactive oxygen species (ROS), which are known to contribute to oxidative stress and cellular damage. This antioxidant activity makes it a potential candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

Clinical Trials and Therapeutic Potential

The therapeutic potential of 4-thiazolemethanamine, 2-(3,4-dimethylphenyl)- has been explored in several preclinical studies and early-stage clinical trials. Preclinical studies have shown that this compound can effectively reduce inflammation in animal models of arthritis and other inflammatory conditions. These findings have paved the way for further clinical investigations.

In early-stage clinical trials, 4-thiazolemethanamine, 2-(3,4-dimethylphenyl)- has been evaluated for its safety and efficacy in treating chronic pain conditions such as osteoarthritis and neuropathic pain. Preliminary results have been promising, with patients reporting significant reductions in pain intensity and improved quality of life. However, further research is needed to fully understand its long-term safety profile and potential side effects.

Recent Research Advances

The field of medicinal chemistry is continuously evolving, and recent research has shed new light on the potential applications of 4-thiazolemethanamine, 2-(3,4-dimethylphenyl)-. One area of active research is its role in modulating immune responses. Studies have shown that this compound can selectively inhibit certain pro-inflammatory cytokines without suppressing the entire immune system. This selective inhibition makes it a promising candidate for treating autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.

Another area of interest is its potential as a neuroprotective agent. Recent studies have demonstrated that 4-thiazolemethanamine, 2-(3,4-dimethylphenyl)- can protect neurons from oxidative stress-induced damage by upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). This neuroprotective effect has implications for the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.

Conclusion

4-Thiazolemethanamine, 2-(3,4-dimethylphenyl)- (CAS No. 885280-01-3) is a promising compound with diverse biological activities and therapeutic potential. Its anti-inflammatory, analgesic, antioxidant, immunomodulatory, and neuroprotective properties make it a valuable candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic applications, it is likely that this compound will play an increasingly important role in the treatment of various diseases.

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